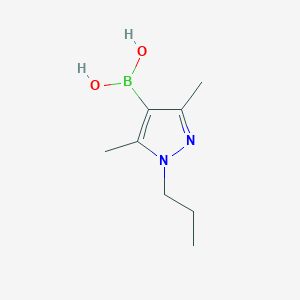

(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid

Description

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a propyl chain at position 1, and a boronic acid moiety at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its substituents. Boronic acids are widely employed as enzyme inhibitors, sensors, and intermediates in Suzuki-Miyaura cross-coupling reactions . The propyl group may improve lipophilicity, influencing membrane permeability and pharmacokinetic profiles .

Properties

Molecular Formula |

C8H15BN2O2 |

|---|---|

Molecular Weight |

182.03 g/mol |

IUPAC Name |

(3,5-dimethyl-1-propylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H15BN2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h12-13H,4-5H2,1-3H3 |

InChI Key |

KREBVRXZNKKJRB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N(N=C1C)CCC)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with a boron-containing reagent under suitable conditions. For example, the reaction can be carried out using a boronic acid derivative in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxidation products.

Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield alcohols or other oxidized derivatives.

Scientific Research Applications

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Medicinal Chemistry:

Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the final product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The pyrazole-based boronic acid distinguishes itself from phenylboronic acids (e.g., 3-acetamidophenylboronic acid, 3-AcPBA) and thiophenyl boronic acids through its heterocyclic core. Key structural comparisons include:

| Compound | Core Structure | Substituents | pKa (Approx.) | LogP (Predicted) |

|---|---|---|---|---|

| (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid | Pyrazole | 3,5-dimethyl; 1-propyl | ~7–8* | ~2.5–3.0* |

| 3-AcPBA | Phenyl | 3-acetamido | ~8.8 | ~1.2 |

| 4-MCPBA | Phenyl | 4-methylcarboxy | ~8.5 | ~1.0 |

| 6-Hydroxynaphthalen-2-yl boronic acid | Naphthalene | 6-hydroxy | ~7.5 | ~2.0 |

| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Biphenyl | Phenoxy-methoxyethyl | ~7.0 | ~3.5 |

*Estimated based on pyrazole’s electron-withdrawing nature, which lowers pKa compared to phenyl analogs .

- Pyrazole vs. Phenyl : The pyrazole ring’s electron-deficient nature reduces the boronic acid’s pKa, enhancing its reactivity under physiological conditions (pH ~7.4) compared to phenylboronic acids like 3-AcPBA, which have pKa >8.5 and exhibit suboptimal binding at neutral pH .

- The propyl chain enhances lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.

Enzyme Inhibition

- β-Lactamase Inhibition : Meta-substituted aryl boronic acids (e.g., compound 4 in ) show IC50 values of 20–30 µM against penicillin-binding proteins (PBPs) in Streptococcus pneumoniae. The pyrazole analog’s smaller size and lower pKa may enhance binding to serine-active sites in PBPs or β-lactamases .

- HDAC Inhibition: Biphenyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A. The pyrazole derivative’s rigid structure could mimic cyclic tetrapeptide inhibitors like trapoxin .

Anticancer Activity

Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) . While the pyrazole compound’s activity remains unstudied, its lower molecular weight and balanced LogP (~2.5–3.0) suggest favorable tumor penetration.

Stability and Reactivity

- Hydrolytic Stability : Pyrazole boronic acids are less prone to hydrolysis than phenyl analogs due to lower pKa, but the propyl group may increase susceptibility to oxidative deboronation compared to pinacol esters .

- Suzuki Coupling : The pyrazole core’s electron deficiency accelerates transmetalation, enabling efficient cross-coupling at mild temperatures.

Biological Activity

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Molecular Characteristics

| Property | Details |

|---|---|

| Molecular Formula | CHB NO |

| Molecular Weight | 179.0 g/mol |

| CAS Number | 1350513-45-9 |

| IUPAC Name | This compound |

The compound features a pyrazole ring substituted with dimethyl and propyl groups, along with a boronic acid moiety, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that certain pyrazole compounds showed efficacy against various bacterial strains including E. coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations comparable to standard antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . Specific derivatives have been reported to inhibit tumor growth in animal models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The boronic acid group allows for reversible covalent bonding with serine or cysteine residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to various receptors involved in inflammatory responses or cancer progression.

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited a notable zone of inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Research

In a controlled experiment assessing anti-inflammatory effects, this compound was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced swelling compared to the control group, indicating its potential for therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.